N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide -

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Catalog Number: EVT-5154140
CAS Number:
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound identified as a potential Glycogen synthase kinase 3β (GSK-3β) inhibitor. [] GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including cell division, survival, proliferation, and insulin action. [] Dysregulation of GSK-3β is implicated in diseases such as Alzheimer's disease, cancer, and diabetes. [] As a potential GSK-3β inhibitor, N-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is of significant research interest for developing new therapies for these conditions.

Applications
  • Investigating GSK-3β signaling pathways: As a potential GSK-3β inhibitor, it could be used as a tool to study the role of GSK-3β in various cellular processes, including cell signaling, gene expression, and metabolism. []
  • Developing new therapies for GSK-3β-related diseases: It could serve as a lead compound for developing novel therapeutic agents for treating diseases associated with GSK-3β dysregulation, such as Alzheimer's disease, cancer, and diabetes. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid

    Compound Description: (4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450) is identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening. [] Computational studies including DFT calculations, molecular dynamics simulations, and QM/MM affinity estimations suggest strong interactions with the active site of MTase. []

    Relevance: Although structurally distinct from N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, (4-Acetylamino-benzenesulfonylamino)-acetic acid is included here due to its identification through a similar research methodology (virtual screening) employed for discovering novel GSK-3β inhibitors, a potential area of application for the target compound. [, ] This highlights a shared research context despite structural differences.

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide

    Compound Description: 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142) emerges as another potential Zika virus MTase inhibitor through structure-based virtual screening. []

    Relevance: Similar to the previous compound, the relevance of 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide lies in its identification strategy. The use of virtual screening connects it to the research context of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which is also investigated for its potential as an enzyme inhibitor. [, ]

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione

    Compound Description: Identified as a potential Zika virus MTase inhibitor through structure-based virtual screening. []

    Relevance: The identification of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080) as a potential Zika virus MTase inhibitor, through the same virtual screening approach applied to the target compound N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, highlights a shared research context focusing on discovering novel enzyme inhibitors. [, ]

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

    Compound Description: This compound is a potent glycogen synthase kinase 3β (GSK-3β) inhibitor with an IC50 value of 1.6 μM. [] It was identified through a structure-based virtual screening approach using the 1Q5K crystal structure of GSK-3β. [] Molecular dynamics simulations were used to understand its interaction pattern with the enzyme active site. []

    Relevance: This compound exhibits a high degree of structural similarity to N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, sharing the core 2,3-dihydro-1,4-benzodioxine-2-carboxamide structure. [] The key difference lies in the substitution on the phenyl ring attached to the nitrogen atom. N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has an aminosulfonyl group at the para position, whereas N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has methoxy groups at the meta and para positions. [] This close structural resemblance suggests that both compounds likely share similar mechanisms of action and could potentially target the same biological pathways.

SR121463B

    Compound Description: SR121463B [1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer] is a nonpeptide antagonist of the vasopressin receptor subtype V2R. []

    Compound Description: SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide] is a nonpeptide antagonist with a high affinity for the V1a vasopressin receptor subtype. [, ] It exhibits potent inhibition of [3H]AVP binding to the cloned mouse V1a receptor. []

SSR149415

    Compound Description: SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-)] is a potent and selective antagonist of the vasopressin V1b receptor subtype. [, ] This compound effectively inhibits [3H]AVP binding to the cloned mouse V1b receptor. [] It also significantly blocks AVP-induced insulin release from pancreatic islet cells. []

OPC-21268

    Compound Description: OPC-21268 [1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone] acts as a nonpeptide antagonist with a preference for the V1a vasopressin receptor subtype. [, ] It demonstrates potent inhibition of [3H]AVP binding to the cloned mouse V1a receptor. []

OPC-41061

    Compound Description: OPC-41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide] is a nonpeptide antagonist of the vasopressin V2R. []

    Compound Description: OPC-31260 [(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride] is a nonpeptide antagonist with a high affinity for the V2 vasopressin receptor subtype. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c1-20-12-8-7-11(9-15(12)21-2)18-17(19)16-10-22-13-5-3-4-6-14(13)23-16/h3-9,16H,10H2,1-2H3,(H,18,19)

InChI Key

DOTNYMJVWHCCPP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.